1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring. The presence of these rings makes it a compound of interest in various fields of research, including medicinal chemistry and materials science. The oxadiazole ring is known for its bioactive properties, while the piperidine ring is a common motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This is followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional functional groups, while reduction could lead to the formation of piperidine derivatives.
Scientific Research Applications
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its bioactive properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: This compound shares the oxadiazole ring but differs in its functional groups and overall structure.
1,2,4-Oxadiazole derivatives: These compounds have similar bioactive properties and are used in various research applications.
Uniqueness
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)piperidine-4-carboxylic acid is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C11H17N3O3 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O3/c1-2-10-12-9(13-17-10)7-14-5-3-8(4-6-14)11(15)16/h8H,2-7H2,1H3,(H,15,16) |
InChI Key |
JJZXXUBSJZAOAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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